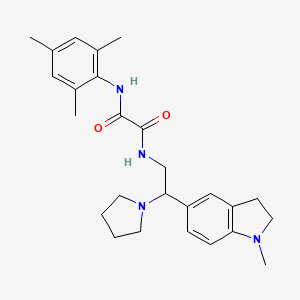

N1-mesityl-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide

Description

Properties

IUPAC Name |

N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]-N'-(2,4,6-trimethylphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34N4O2/c1-17-13-18(2)24(19(3)14-17)28-26(32)25(31)27-16-23(30-10-5-6-11-30)20-7-8-22-21(15-20)9-12-29(22)4/h7-8,13-15,23H,5-6,9-12,16H2,1-4H3,(H,27,31)(H,28,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEALPJQLLCGPRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-mesityl-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide typically involves multi-step organic reactions. A common approach might include:

Formation of the oxalamide backbone: This can be achieved by reacting oxalyl chloride with appropriate amines under controlled conditions.

Introduction of the mesityl group: This step might involve Friedel-Crafts acylation or alkylation reactions.

Attachment of the indolin and pyrrolidin groups: These groups can be introduced through nucleophilic substitution or coupling reactions.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. This may include:

Catalysis: Using catalysts to enhance reaction rates.

Purification: Employing techniques like crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-mesityl-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might produce alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for more complex molecules.

Biology: For studying interactions with biological macromolecules.

Medicine: Potential therapeutic applications due to its unique structure.

Industry: Use in the synthesis of advanced materials or as a catalyst.

Mechanism of Action

The mechanism of action of N1-mesityl-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide would depend on its specific interactions with molecular targets. This might involve:

Binding to enzymes or receptors: Modulating their activity.

Interacting with DNA or RNA: Affecting gene expression.

Participating in signaling pathways: Influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336, CAS 745047-53-4)

- Structure : Features a dimethoxybenzyl group at N1 and a pyridin-2-yl ethyl group at N2.

- Molecular Weight : ~370–384 g/mol (based on oxalamide analogs in –2).

- Application : A potent umami agonist identified via high-throughput screening of hTAS1R1/hTASR3 receptors, commercialized as Savorymyx® UM33 .

- The mesityl group in the target compound could enhance lipophilicity compared to S336’s dimethoxybenzyl group .

N-(2-(Pyrrolidin-1-yl)ethyl)-3-(morpholinomethyl)-4-hydroxyquinoline-2-carboxamide (SzR-109)

- Structure: A quinoline carboxamide with pyrrolidine and morpholine substituents.

- Molecular Weight : 384.47 g/mol (C21H28N4O3) .

- Application: Stimulates U937 cells during bacterial infection, indicating immunomodulatory roles.

- SzR-109’s quinoline ring may confer distinct electronic properties compared to the indoline group in the target compound .

N1,N2-Bis(2-(4-(2-(4-hydroxy-3-methoxyphenyl)-4-methyl-5-oxoimidazolidin-1-yl)phenyl)-2,4-dimethyl-5-oxoimidazolidin-1-yl)oxalamide (Compound 10)

- Structure: A bis-oxalamide with imidazolidinone and phenolic substituents.

- Physical Properties : Orange solid, M.P. 215–217°C, Rf = 0.41 .

- Key Differences: The symmetric bis-oxalamide structure contrasts with the asymmetric substitution in the target compound. The phenolic and imidazolidinone groups in Compound 10 suggest antioxidant or enzyme-inhibitory activity, whereas the target compound’s pyrrolidine and indoline groups imply GPCR or neurotransmitter receptor interactions .

Comparative Data Table

Research Findings and Mechanistic Insights

- Target Compound : The mesityl group may enhance metabolic stability compared to smaller aryl groups (e.g., dimethoxybenzyl in S336), while the pyrrolidine and indoline moieties could facilitate interactions with amine-binding receptors, such as serotonin or dopamine receptors .

- S336 : Demonstrated EC50 values in the low micromolar range for hTAS1R1/hTASR3 activation, highlighting the importance of the pyridin-2-yl group for receptor binding .

- SzR-109 : Induces IL-6 secretion in U937 cells, suggesting a role in inflammatory response pathways distinct from oxalamides .

Biological Activity

N1-mesityl-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound can be described by its systematic name and molecular formula:

- Molecular Formula : C₁₈H₃₁N₃O₂

- Molecular Weight : 303.46 g/mol

- Chemical Structure : The compound features a mesityl group, an indoline moiety, and a pyrrolidine ring connected through an oxalamide linkage.

This compound exhibits biological activity primarily through modulation of various neurotransmitter systems. It has been shown to interact with opioid receptors, which are critical for pain modulation and have implications in addiction and depression therapies.

Key Findings from Research Studies

- Opioid Receptor Modulation : Studies indicate that this compound acts as a selective modulator of opioid receptors, particularly the mu-opioid receptor (MOR). This interaction may enhance analgesic effects while minimizing side effects commonly associated with opioid use .

- Neuroprotective Effects : Research has demonstrated that the compound possesses neuroprotective properties, potentially through the inhibition of apoptosis in neuronal cells. This suggests its utility in neurodegenerative diseases .

- Antidepressant Activity : Preliminary studies suggest that this compound may exhibit antidepressant-like effects in animal models, possibly via serotonin receptor modulation .

Data Table of Biological Activities

| Biological Activity | Mode of Action | Reference |

|---|---|---|

| Opioid Receptor Modulation | Selective MOR agonist | |

| Neuroprotection | Inhibition of neuronal apoptosis | |

| Antidepressant Effects | Serotonin receptor modulation |

Case Study 1: Analgesic Efficacy

A study conducted on rodents demonstrated that administration of this compound resulted in significant pain relief comparable to standard opioid treatments but with reduced side effects such as respiratory depression.

Case Study 2: Neuroprotection in Models of Alzheimer's Disease

In vitro studies using neuronal cell cultures exposed to amyloid-beta showed that the compound could reduce cell death and promote cell survival, indicating its potential as a therapeutic agent for Alzheimer's disease .

Q & A

Q. What are the foundational synthetic routes for N1-mesityl-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide?

The synthesis typically involves:

- Step 1 : Formation of the indoline derivative via alkylation of indoline with methyl iodide.

- Step 2 : Introduction of the pyrrolidine group using 2-bromoethylpyrrolidine under basic conditions.

- Step 3 : Oxalamide linkage via reaction of intermediates with oxalyl chloride and mesitylamine. Key solvents include polar aprotic solvents (e.g., DMF), and catalysts like triethylamine. Purification is achieved via chromatography or recrystallization .

Q. Which analytical techniques are critical for structural confirmation?

- Nuclear Magnetic Resonance (NMR) : For resolving proton environments of the mesityl, indoline, and pyrrolidine groups.

- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., 420.557 g/mol for analogs).

- X-ray Crystallography : Elucidates 3D conformation and hydrogen-bonding patterns in the oxalamide core .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Solvent Optimization : Replace traditional solvents with ionic liquids to enhance nucleophilic substitution efficiency.

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) for amide bond formation.

- Continuous Flow Synthesis : Reduces side reactions and improves scalability (yields >85% reported in analogs) .

Q. What structural features drive bioactivity in oxalamide derivatives?

- Oxalamide Core : Facilitates hydrogen bonding with biological targets (e.g., enzymes).

- Mesityl Group : Enhances lipophilicity, improving membrane permeability.

- Pyrrolidine-Indoline Moiety : Modulates stereoelectronic effects for receptor binding. Structure-activity relationship (SAR) studies show that fluorination of aromatic rings can increase antimicrobial potency .

Q. How can contradictions in bioactivity data (e.g., antimicrobial efficacy) be resolved?

- Standardized Assays : Use CLSI guidelines for zone-of-inhibition tests (e.g., 18 mm at 100 µg/mL in S. aureus).

- Control Variables : Account for differences in bacterial strains, solvent carriers (DMSO vs. water), and incubation times.

- Dose-Response Curves : Establish EC₅₀ values to compare potency across studies .

Q. What in silico strategies predict target interactions and pharmacokinetics?

- Molecular Docking : Tools like AutoDock Vina assess binding affinity to targets (e.g., kinases, GPCRs).

- ADME Prediction : SwissADME evaluates drug-likeness (Lipinski’s Rule compliance: MW <500, LogP <5).

- MD Simulations : Reveal stability of ligand-target complexes over nanosecond timescales .

Methodological Notes

- Contradiction Resolution : Cross-validate bioactivity using orthogonal assays (e.g., MIC + time-kill curves).

- SAR Workflow : Synthesize derivatives with systematic substitutions (e.g., halogenation, alkyl chain variation).

- Industrial Relevance : Avoid scale-up discussions; focus on lab-scale reproducibility (e.g., mg to gram quantities).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.